REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])/[CH:3]=[CH:4]/[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:12][NH2:13]>C(O)C>[CH3:12][NH:13][CH:3]([C:2]([F:10])([F:11])[F:1])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
FC(/C=C/C(=O)OCC)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Gaseous methylamine was bubbled into absolute ethanol (50 ml.) at 0° C. until 8.5 g
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Type
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DISSOLUTION
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Details
|
(0.27 mole) was dissolved in the ethanol solvent
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Type
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DISTILLATION
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Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CC(=O)OCC)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |